N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline
Brand Name: Vulcanchem
CAS No.: 1040694-43-6
VCID: VC2907071
InChI: InChI=1S/C19H24ClNO2/c1-14(2)13-23-19-7-5-4-6-18(19)21-10-11-22-16-8-9-17(20)15(3)12-16/h4-9,12,14,21H,10-11,13H2,1-3H3
SMILES: CC1=C(C=CC(=C1)OCCNC2=CC=CC=C2OCC(C)C)Cl
Molecular Formula: C19H24ClNO2
Molecular Weight: 333.8 g/mol

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline

CAS No.: 1040694-43-6

Cat. No.: VC2907071

Molecular Formula: C19H24ClNO2

Molecular Weight: 333.8 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline - 1040694-43-6

Specification

CAS No. 1040694-43-6
Molecular Formula C19H24ClNO2
Molecular Weight 333.8 g/mol
IUPAC Name N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-(2-methylpropoxy)aniline
Standard InChI InChI=1S/C19H24ClNO2/c1-14(2)13-23-19-7-5-4-6-18(19)21-10-11-22-16-8-9-17(20)15(3)12-16/h4-9,12,14,21H,10-11,13H2,1-3H3
Standard InChI Key WWCOFKJSZPHYOH-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OCCNC2=CC=CC=C2OCC(C)C)Cl
Canonical SMILES CC1=C(C=CC(=C1)OCCNC2=CC=CC=C2OCC(C)C)Cl

Introduction

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline is a complex organic compound with the molecular formula C₁₉H₂₄ClNO₂ and a molecular weight of approximately 333.8 g/mol . It is classified as an aniline derivative, featuring a chloro and methyl-substituted phenoxy group attached to an ethyl chain, which is further linked to an isobutoxyaniline moiety. This compound is considered an irritant and requires careful handling .

Synthesis and Preparation

The synthesis of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline typically involves multi-step organic reactions. Although specific synthesis protocols for this compound are not widely documented, similar aniline derivatives often require careful selection of reagents and conditions to ensure high purity and yield. Common techniques might include alkylation reactions to attach the isobutoxy and phenoxyethyl groups to the aniline core.

Applications and Research Findings

While specific applications of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline are not extensively documented, compounds with similar structures often find use in medicinal chemistry and materials science due to their unique chemical properties. Aniline derivatives can participate in various chemical reactions, making them versatile in organic synthesis.

Potential ApplicationsDescription
Medicinal ChemistryPotential use in drug development due to its chemical reactivity.
Materials ScienceCould be used in the synthesis of new materials with specific properties.

Analytical Techniques

To confirm the structure and purity of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline, various analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Useful for determining the molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Helps identify functional groups present in the compound.

These techniques are essential for ensuring the compound's identity and quality in research and industrial settings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator